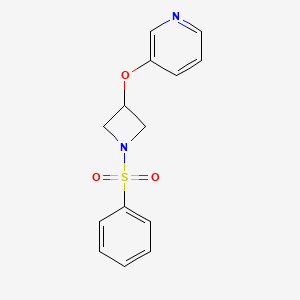

3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom and three carbon atoms . The azetidine ring is substituted with a phenylsulfonyl group at the 1-position and an oxy-pyridine group at the 3-position .

Synthesis Analysis

The synthesis of similar azetidine derivatives has been described in the literature . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This was followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” is complex due to the presence of multiple functional groups. The azetidine ring provides a basic framework, which is further functionalized with a phenylsulfonyl group and an oxy-pyridine group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar azetidine derivatives include the DBU-catalysed Horner–Wadsworth–Emmons reaction and the aza-Michael addition . These reactions lead to the formation of 3-substituted 3-(acetoxymethyl)azetidines .Scientific Research Applications

Synthesis and Binding Properties for PET Imaging

The synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound related to the chemical class of 3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine, has shown promising properties for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This compound, as a potent and selective ligand for the human alpha4beta2 nAChR subtype, demonstrates high affinity in vivo, with no significant binding to alpha7 nicotinic or 5HT3 receptors. Its cerebral uptake can be modulated by the synaptic concentration of acetylcholine, highlighting its potential as a radioligand for brain imaging nAChRs with PET (Doll et al., 1999).

Chemical Synthesis for Functional Molecules

The Julia–Kocienski reaction has been utilized to access fluoroalkylidene-oxetanes and -azetidines from 3-oxetanone, 3-azetidinone, and fluorosulfones. This method enables the preparation of new precursors of fluorinated four-membered rings containing a nucleic base, an ester or aryl sulfone function, and a pyrrolidine ring. Such synthetic approaches offer routes to novel compounds with potential applications in various fields of chemistry and material science (Laporte et al., 2015).

Antimicrobial Activity

A new series of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives have been synthesized and tested for their antibacterial and antifungal activities. These compounds, characterized by their IR, 1H NMR spectroscopic data, represent a chemical class with potential applications in the development of new antimicrobial agents, demonstrating the versatility of azetidin-2-one derivatives in medicinal chemistry (Shah et al., 2014).

Future Directions

The future directions for the research on “3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by azetidine derivatives , these compounds may have potential as therapeutic agents in various disease conditions.

properties

IUPAC Name |

3-[1-(benzenesulfonyl)azetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h1-9,13H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBGVTWOVZEWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2664831.png)

![8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2664832.png)

![1-(4-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2664839.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2664841.png)

![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2664842.png)

![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)

![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)

![2-(9-cyclohexyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2664846.png)

![2-[(Oxan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2664847.png)

![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)

![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)